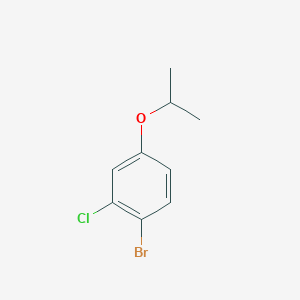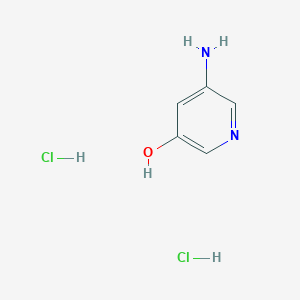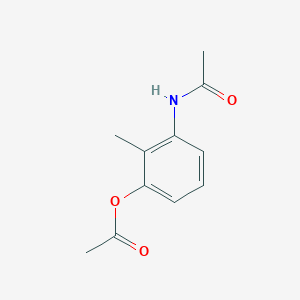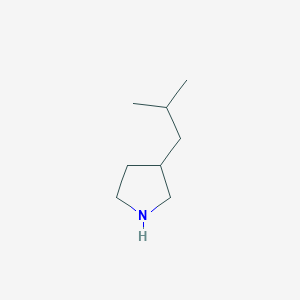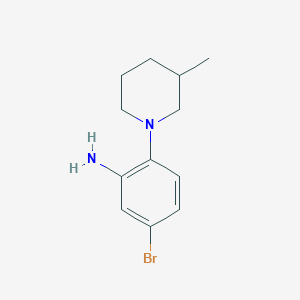
5-Bromo-2-(3-méthyl-1-pipéridinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a 3-methyl-1-piperidinyl group
Applications De Recherche Scientifique
5-Bromo-2-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline involves its participation in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-(3-methyl-1-piperidinyl)aniline are related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, affecting the pathways that these compounds participate in.
Result of Action
The result of the action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds.
Action Environment
The action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction, as well as their rapid transmetalation with palladium (II) complexes, also play a crucial role .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline typically involves the bromination of 2-(3-methyl-1-piperidinyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(2-methyl-1-piperidinyl)aniline
- 5-Methyl-2-(3-methyl-1-piperidinyl)aniline
Uniqueness
5-Bromo-2-(3-methylpiperidin-1-yl)aniline is unique due to the specific position of the bromine atom and the 3-methyl-1-piperidinyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
5-bromo-2-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZUBWMZLWVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
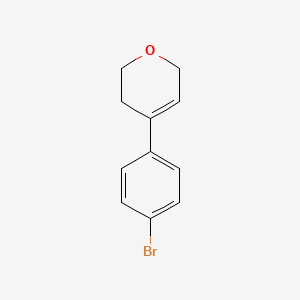
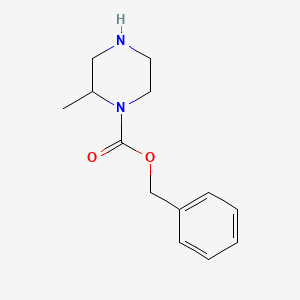
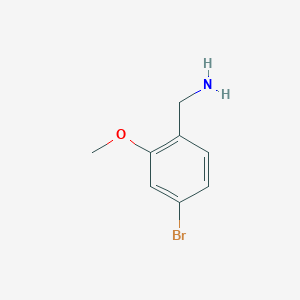
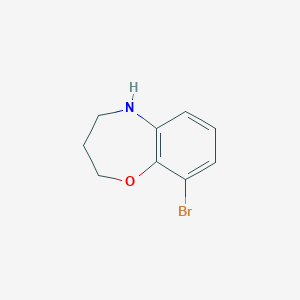
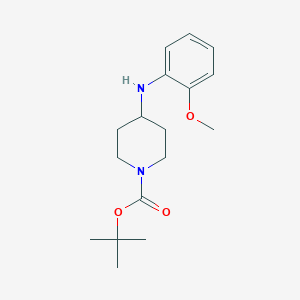
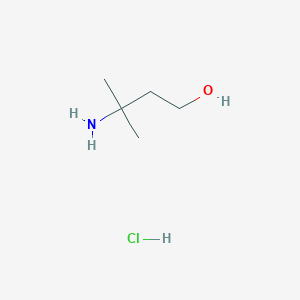

![Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1292066.png)
![tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1292068.png)
![2-[1-(bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)
